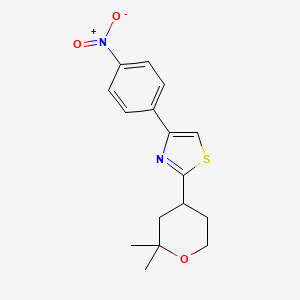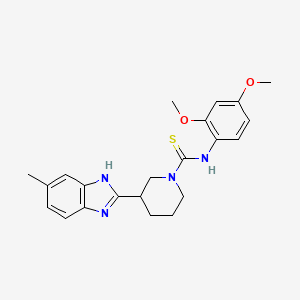
N-(2,4-dimethoxyphenyl)-3-(6-methyl-1H-benzimidazol-2-yl)-1-piperidinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-3-(6-methyl-1H-benzimidazol-2-yl)-1-piperidinecarbothioamide is a member of thioureas.
Applications De Recherche Scientifique
Synthesis and Biological Activity
N-(2,4-dimethoxyphenyl)-3-(6-methyl-1H-benzimidazol-2-yl)-1-piperidinecarbothioamide and related compounds have been synthesized and evaluated for various biological activities. For instance, studies on the synthesis and antihypertensive activity of related compounds, such as stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles, have been conducted, highlighting the relationship between pharmacological activity and stereochemical structure (Kasuya et al., 1983). These compounds produce hypotensive effects mainly through alpha-blocking actions.
Molecular Interaction and Pharmacophore Models
Molecular interactions of structurally similar compounds with specific receptors have been investigated. For example, the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor has been studied, using molecular orbital methods and developing unified pharmacophore models (Shim et al., 2002).
Anti-Malarial and Anti-Cancer Activities
Some derivatives have shown potential in anti-malarial and anti-cancer therapies. For example, novel thiosemicarbazone derivatives containing the benzimidazole moiety have exhibited significant anti-malarial activity (Divatia et al., 2014). Similarly, certain benzimidazole derivatives have been studied for their anticancer activity, demonstrating varied levels of effectiveness against cancer cell lines (El-Shekeil et al., 2012).
Anti-Inflammatory and Anti-Ulcerogenic Activities
Compounds with structures related to this compound have been synthesized and evaluated for anti-inflammatory and anti-ulcerogenic activities. For example, benzimidazole derivatives containing substituted pyrid-2-yl moieties have shown promise as orally bioavailable anti-inflammatory agents with anti-ulcerogenic activity (El-Nezhawy et al., 2013).
Conformational Analyses and Molecular Docking Studies
Conformational analyses and molecular docking studies of benzimidazole derivatives, including those bearing structures similar to the compound , have been conducted to explore their anti-cancer properties and interactions with specific biological targets (Karayel, 2021).
Propriétés
Formule moléculaire |
C22H26N4O2S |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
N-(2,4-dimethoxyphenyl)-3-(6-methyl-1H-benzimidazol-2-yl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C22H26N4O2S/c1-14-6-8-17-19(11-14)24-21(23-17)15-5-4-10-26(13-15)22(29)25-18-9-7-16(27-2)12-20(18)28-3/h6-9,11-12,15H,4-5,10,13H2,1-3H3,(H,23,24)(H,25,29) |
Clé InChI |
YOVDCXKFFBPYCO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CCCN(C3)C(=S)NC4=C(C=C(C=C4)OC)OC |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(N2)C3CCCN(C3)C(=S)NC4=C(C=C(C=C4)OC)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



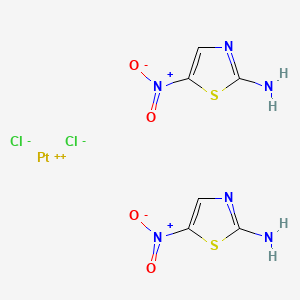
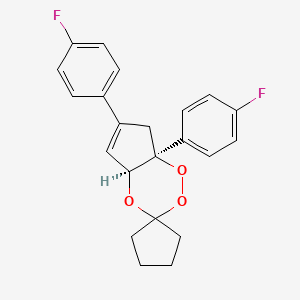
![2-[(4-Ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)thio]acetic acid methyl ester](/img/structure/B1229710.png)
![N-[4-(4-methoxyphenyl)-2-thiazolyl]-N-(2-oxolanylmethyl)benzamide](/img/structure/B1229711.png)
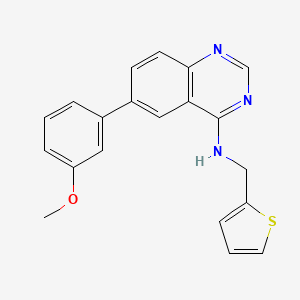
![1-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B1229716.png)
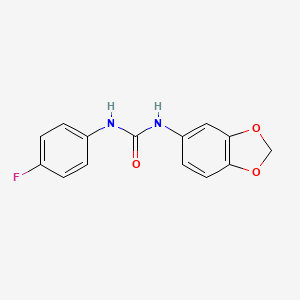

![9-(2-Morpholin-4-yl-ethyl)-7-phenyl-7,9-dihydro-12-oxa-9,11-diaza-benzo[a]anthracen-8-ylideneamine](/img/structure/B1229727.png)
![6-[2-butylimino-3-(cyclopentylideneamino)-4-thiazolyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1229729.png)
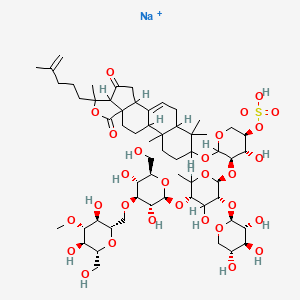
![[(2R)-2-[(3aR,5R,6S,6aS)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl] benzoate](/img/structure/B1229732.png)
